An In-Depth Technical Guide to 1-oxo-1H-isochromene-3-carbaldehyde: Physicochemical Properties, Reactivity, and Therapeutic Potential
An In-Depth Technical Guide to 1-oxo-1H-isochromene-3-carbaldehyde: Physicochemical Properties, Reactivity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isocoumarin scaffold, a recurring motif in numerous natural products, represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a specific, yet under-documented derivative, 1-oxo-1H-isochromene-3-carbaldehyde. In the absence of extensive direct experimental data for this exact molecule, this document provides a comprehensive, predictive overview of its core physical and chemical properties. By leveraging established data from the broader isocoumarin class and related heterocyclic systems, this guide offers valuable insights for researchers engaged in the synthesis, characterization, and application of novel isocoumarin derivatives in drug discovery and development. We will delve into predicted spectroscopic signatures, explore plausible synthetic routes, and discuss the anticipated reactivity of the C-3 aldehyde functionality. Furthermore, we will contextualize the potential therapeutic relevance of this molecule by examining the biological activities of structurally similar compounds.
Introduction to the Isocoumarin Scaffold
Isocoumarins, also known as 1H-isochromen-1-ones, are a class of benzopyranones isomeric to the more widely known coumarins. They feature a benzene ring fused to a δ-lactone ring. This structural framework is prevalent in a multitude of natural products derived from fungi, bacteria, and plants, and is associated with a diverse range of pharmacological effects.[1][2][3] The inherent biological activity and synthetic tractability of the isocoumarin nucleus have established it as a valuable starting point for the development of novel therapeutic agents.[4] The introduction of a formyl group at the C-3 position, as in 1-oxo-1H-isochromene-3-carbaldehyde, is expected to significantly influence the molecule's reactivity and biological profile, presenting unique opportunities for medicinal chemistry exploration.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-oxo-1H-isochromene-3-carbaldehyde, based on the known properties of isocoumarin.[5][6]
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₀H₆O₃ | Based on the core structure with an additional formyl group. |
| Molecular Weight | 174.15 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow crystalline solid. | The parent isocoumarin is a crystalline solid.[5][6] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, DMSO) and have limited solubility in water. | Isocoumarins are generally soluble in organic solvents.[5][6] |
| Melting Point | Expected to be higher than the parent isocoumarin (46-47 °C) due to increased polarity and potential for intermolecular interactions. | The introduction of a polar aldehyde group typically increases the melting point. |
Spectroscopic Profile
The spectroscopic signature is crucial for the identification and characterization of 1-oxo-1H-isochromene-3-carbaldehyde. The following are the predicted key features based on data from analogous compounds.[1][7]
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by two strong carbonyl stretching frequencies.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |
| Lactone C=O | 1710 - 1745 | This is a characteristic absorption for the isocoumarin lactone ring.[1][5] |
| Aldehyde C=O | 1670 - 1690 | The conjugated aldehyde carbonyl will appear at a slightly lower frequency than the lactone.[7] |
| Aldehyde C-H | ~2720 and ~2820 | Two weak bands characteristic of the C-H stretch of an aldehyde. |
| C=C Aromatic | 1500 - 1600 | Multiple bands corresponding to the aromatic ring. |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide key structural information. The chemical shifts are predicted based on known isocoumarin derivatives.[1][8] The vinylic proton at C-4 is expected to appear as a singlet, and the aldehyde proton will be a highly deshielded singlet. The aromatic protons will exhibit complex splitting patterns in the downfield region.
-
¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons, with the lactone carbonyl appearing further downfield.[1] The aldehyde carbon will also be in the highly deshielded region.
2.2.3. Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak (M+) is expected to be readily observed. A characteristic fragmentation pattern for isocoumarins involves the loss of carbon monoxide (CO, 28 Da).[9][10] For 1-oxo-1H-isochromene-3-carbaldehyde, a sequential loss of CO from both the lactone and aldehyde moieties could be a key diagnostic feature in its fragmentation pathway.
Chemical Reactivity and Synthesis
The chemical behavior of 1-oxo-1H-isochromene-3-carbaldehyde is dictated by the interplay between the electrophilic lactone ring and the reactive aldehyde group at the C-3 position.
Reactivity of the Aldehyde Group
The C-3 aldehyde group is anticipated to undergo typical aldehyde reactions, providing a versatile handle for further chemical modifications. These include:
-
Oxidation: Oxidation to the corresponding 1-oxo-1H-isochromene-3-carboxylic acid.
-
Reduction: Reduction to the 3-(hydroxymethyl)-1H-isochromen-1-one.
-
Nucleophilic Addition: Reactions with various nucleophiles, such as Grignard reagents, organolithium compounds, and stabilized ylides (Wittig reaction), to introduce a wide range of substituents at the C-3 position.
-
Condensation Reactions: Condensation with amines to form imines (Schiff bases) or with active methylene compounds in Knoevenagel-type condensations. The reactivity of 3-formylcoumarins in such reactions is well-documented and serves as a good model.[11]
The following diagram illustrates the potential reactivity of the C-3 aldehyde group.
Caption: Predicted reactivity of the C-3 aldehyde.
Synthetic Approaches
While a specific, optimized synthesis for 1-oxo-1H-isochromene-3-carbaldehyde is not reported, several established methods for the synthesis of isocoumarins can be adapted. A plausible and efficient route would involve the cyclization of a suitably substituted precursor.
3.2.1. Proposed Synthetic Workflow
A potential synthetic strategy could start from 2-alkynylbenzaldehydes, which are known precursors for isochromene synthesis.[12]
Caption: A potential synthetic route to the target molecule.
3.2.2. Experimental Protocol: A General Method for Isocoumarin Synthesis
The following is a generalized protocol for the synthesis of isocoumarins that could be adapted for 1-oxo-1H-isochromene-3-carbaldehyde, likely involving a final oxidation step. This protocol is based on established literature for the synthesis of related isocoumarins.[5][13]
-
Reaction Setup: To a solution of the appropriate 2-alkynylbenzoic acid precursor in a suitable solvent (e.g., toluene or acetonitrile), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure of the synthesized isocoumarin is confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry).
Potential in Drug Discovery and Development
The isocoumarin scaffold is associated with a broad spectrum of biological activities, making 1-oxo-1H-isochromene-3-carbaldehyde a molecule of significant interest for therapeutic applications.
Known Biological Activities of Isocoumarins
Isocoumarin derivatives have been reported to exhibit a wide range of biological effects, including:
-
Antimicrobial and Antifungal Activity: Many naturally occurring and synthetic isocoumarins have shown potent activity against various strains of bacteria and fungi.[1][2]
-
Anticancer Properties: Certain isocoumarins have demonstrated cytotoxic effects against various cancer cell lines.[3]
-
Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including proteases and acetylcholinesterase.[1]
-
Anti-inflammatory Effects: Some isocoumarin derivatives have displayed anti-inflammatory properties.[6]
-
Antioxidant Activity: The phenolic nature of many hydroxylated isocoumarins contributes to their antioxidant potential.
The presence of the electrophilic aldehyde at C-3 in 1-oxo-1H-isochromene-3-carbaldehyde could potentially enhance its interaction with biological nucleophiles, such as cysteine residues in enzymes, suggesting a potential mechanism for covalent inhibition.
Signaling Pathways and Molecular Targets
The diverse biological activities of isocoumarins suggest their interaction with multiple signaling pathways. For instance, their anticancer effects may be mediated through the induction of apoptosis or cell cycle arrest. Their anti-inflammatory actions could involve the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
The following diagram illustrates the potential interplay of isocoumarins with key cellular signaling pathways.
Caption: Potential biological targets of the isocoumarin scaffold.
Conclusion
While 1-oxo-1H-isochromene-3-carbaldehyde remains a largely unexplored molecule, this in-depth technical guide, based on the extensive literature of the isocoumarin class, provides a solid foundation for its future investigation. The predicted physicochemical properties and spectroscopic signatures offer a roadmap for its synthesis and characterization. The versatile reactivity of the C-3 aldehyde group opens up a plethora of possibilities for the creation of novel derivatives with potentially enhanced biological activities. Given the proven therapeutic potential of the isocoumarin scaffold, 1-oxo-1H-isochromene-3-carbaldehyde stands as a promising candidate for further research in the quest for new and effective therapeutic agents. This guide serves as a critical resource for scientists and researchers poised to unlock the full potential of this intriguing heterocyclic compound.
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